tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate
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Overview
Description
tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds, including chiral organoselenanes, organotelluranes, and pharmaceuticals such as omisertinib (AZD9291) . The compound is characterized by the presence of a tert-butyl group, a carbamate moiety, and a hydroxyethylamino substituent, which contribute to its reactivity and utility in organic synthesis.
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives has been explored in several studies. For instance, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was achieved using lipase-catalyzed transesterification, leading to optically pure enantiomers . Another study reported the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate through a three-step process involving acylation, nucleophilic substitution, and reduction, with an overall yield of 81% . These methods highlight the versatility of tert-butyl carbamate derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives can vary depending on the substituents attached to the carbamate nitrogen. For example, the molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates were found to be similar despite variations in substituents, with layered structures created from hydrogen bonds . The crystal and molecular structure of another derivative was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding .
Chemical Reactions Analysis
tert-Butyl carbamate derivatives participate in various chemical reactions. They can act as intermediates in the formation of cyclic carbamates , serve as N-(Boc
Scientific Research Applications
Synthesis and Chemical Properties :
- Wu (2011) discusses the synthesis of tert-butyl carbamate derivatives, highlighting their chemical reactions and yield rates in various conditions (Wu, 2011).
- Zhao et al. (2017) established a rapid synthetic method for tert-butyl carbamate as an intermediate in biologically active compounds (Zhao, Guo, Lan, & Xu, 2017).
- Piovan et al. (2011) researched the enzymatic kinetic resolution of tert-butyl carbamate, exploring its potential in producing chiral organoselenanes and organotelluranes (Piovan, Pasquini, & Andrade, 2011).
Crystallographic and Structural Analysis :
- Oku et al. (2004) presented crystallographic studies on tert-butyl carbamate derivatives, contributing to understanding their molecular structure and interactions (Oku, Naito, Yamada, & Katakai, 2004).
Application in Synthesis of Biologically Active Molecules :
- Sakaitani and Ohfune (1990) discussed the use of tert-butyl carbamate in the transformation of amino protecting groups, which is crucial in the synthesis of various bioactive molecules (Sakaitani & Ohfune, 1990).
- Ghosh et al. (2017) utilized tert-butyl carbamate in the enantioselective synthesis of inhibitors, showcasing its role in developing novel pharmaceuticals (Ghosh, Cárdenas, & Brindisi, 2017).
Advancements in Organic Synthesis Techniques :
- Kant et al. (2015) provided insights into the synthesis of tert-butyl carbamate derivatives and their applications in organic synthesis, especially in the preparation of complex organic compounds (Kant, Singh, & Agarwal, 2015).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethylamino)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-5-4-10-6-7-12/h10,12H,4-7H2,1-3H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBBCRUTQUIXBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448807 |
Source
|
Record name | tert-Butyl {2-[(2-hydroxyethyl)amino]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate | |
CAS RN |
208577-84-8 |
Source
|
Record name | tert-Butyl {2-[(2-hydroxyethyl)amino]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-{2-[(2-hydroxyethyl)amino]ethyl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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